![molecular formula C10H9NO4 B12109157 Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

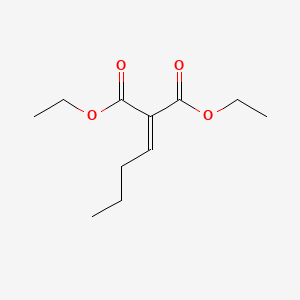

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルは、分子式がC10H9NO4である有機化合物です。この化合物は、医薬品化学における多様な生物活性と用途で知られているイソキサゾール誘導体のクラスに属しています。この化合物には、ベンゼン環とイソキサゾール環が縮合した環系であるベンゾイソキサゾールコアが含まれています。イソキサゾール環のエチルエステル基とヒドロキシル基の存在は、その独特な化学的性質と反応性に寄与しています。

合成方法

合成経路と反応条件

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルの合成は、通常、以下の手順を伴います。

イソキサゾール環の形成: イソキサゾール環は、β-ケトエステルとヒドロキシルアミンを含む環化反応によって合成できます。例えば、酢酸エチルは、酢酸ナトリウムなどの塩基の存在下でヒドロキシルアミン塩酸塩と反応して、3-ヒドロキシ-5-メチルイソキサゾール-4-カルボン酸エチルを形成できます。

芳香族置換: ベンゾイソキサゾールコアは、求電子芳香族置換反応によって構築できます。例えば、イソキサゾール誘導体は、アルミニウムクロリドなどのルイス酸触媒の存在下で、適切なベンゾイルクロリドとフリーデル・クラフツアシル化を受けることができます。

工業的生産方法

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルの工業的生産には、上記合成経路の最適化されたバージョンが含まれる場合があり、スケーラビリティ、費用対効果、環境持続可能性に重点が置かれます。連続フロー化学および触媒プロセスは、廃棄物とエネルギー消費を最小限に抑えながら、収率と純度を高めるために頻繁に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, ethyl acetoacetate can react with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate.

Aromatic Substitution: The benzoisoxazole core can be constructed by an electrophilic aromatic substitution reaction. For instance, the isoxazole derivative can undergo a Friedel-Crafts acylation with a suitable benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.

化学反応の分析

反応の種類

酸化: 4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルは、対応するキノンまたは他の酸化誘導体を形成する酸化反応を受けることができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 化合物の還元は、ジヒドロ誘導体の形成につながる可能性があります。水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: イソキサゾール環のヒドロキシル基は、求核置換反応に参加し、さまざまな官能基を導入することができます。アルキルハライドまたはアシルクロリドなどの試薬が一般的に使用されます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水素化ナトリウムなどの塩基の存在下でのアルキルハライド。

形成される主な生成物

酸化: キノンまたはヒドロキシル化誘導体。

還元: ジヒドロイソキサゾール誘導体。

置換: アルキル化またはアシル化されたイソキサゾール誘導体。

科学研究における用途

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルは、科学研究において幅広い用途があります。

化学: 医薬品や農薬を含むより複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、生物活性分子との構造的類似性から、酵素阻害と受容体結合の研究に使用されます。

医学: 特に、抗炎症剤、抗菌剤、抗がん剤の開発において、潜在的な治療的用途があります。

産業: この化合物は、ポリマーや染料を含む特殊化学薬品や材料の生産に使用されます。

科学的研究の応用

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ヒドロキシル基とエステル官能基は、活性部位への結合や生物膜との相互作用に重要な役割を果たします。この化合物は、酵素を阻害または活性化したり、シグナル伝達を変化させたり、遺伝子発現に影響を与えたりすることで、生化学経路を調節できます。

類似化合物の比較

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルは、次のような他のイソキサゾール誘導体と比較できます。

3-ヒドロキシ-5-メチルイソキサゾール-4-カルボン酸エチル: 構造は似ていますが、5位にメチル基があり、反応性と生物活性が異なります。

4-ヒドロキシ-3-ニトロベンゾ[d]イソキサゾール: ニトロ基が含まれており、電子特性と反応性を大幅に変えます。

5-クロロ-4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチル: 塩素原子の存在は、化学的挙動と用途に影響を与える、異なる立体効果と電子効果を導入します。

4-ヒドロキシベンゾ[d]イソキサゾール-3-カルボン酸エチルは、特定の置換パターンによって際立っており、さまざまな研究分野や産業において価値のある化合物となる、独特な化学的および生物学的性質を付与します。

類似化合物との比較

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate: Similar in structure but with a methyl group at the 5-position, affecting its reactivity and biological activity.

4-Hydroxy-3-nitrobenzo[d]isoxazole: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Ethyl 5-chloro-4-hydroxybenzo[d]isoxazole-3-carboxylate: The presence of a chlorine atom introduces different steric and electronic effects, influencing its chemical behavior and applications.

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

特性

IUPAC Name |

ethyl 4-hydroxy-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h3-5,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAUDCHWJXINLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=CC=CC(=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12109080.png)

![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)

![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)